1-(Methoxymethoxy)-2-methylbenzene
Overview
Description
1-(Methoxymethoxy)-2-methylbenzene is an organic compound characterized by a benzene ring substituted with a methoxymethoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methoxymethoxy)-2-methylbenzene can be synthesized through the methoxymethylation of 2-methylphenol (o-cresol). The reaction typically involves the use of formaldehyde dimethyl acetal (FDMA) in the presence of a catalyst such as ZrO(OTf)2. The reaction is carried out under solvent-free conditions at room temperature, resulting in high yields and short reaction times .
Industrial Production Methods: Industrial production of this compound may involve similar methoxymethylation processes, scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high productivity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(Methoxymethoxy)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxymethoxy group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxymethoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products Formed:
Oxidation: Quinones or carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-(Methoxymethoxy)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Methoxymethoxy)-2-methylbenzene involves its interaction with various molecular targets. The methoxymethoxy group can undergo hydrolysis to form reactive intermediates, which can then interact with enzymes or other biomolecules. These interactions can modulate biological pathways and exert specific effects depending on the context of use.
Comparison with Similar Compounds
Anisole (methoxybenzene): Similar structure but lacks the methyl group.
2-Methoxytoluene: Similar structure but with a methoxy group instead of a methoxymethoxy group.
Uniqueness: 1-(Methoxymethoxy)-2-methylbenzene is unique due to the presence of both a methoxymethoxy group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Biological Activity
1-(Methoxymethoxy)-2-methylbenzene, also known as 1-(methoxymethyl)-2-methylbenzene, is an organic compound with the molecular formula CHO and a molecular weight of approximately 166.22 g/mol. This compound features a methoxymethoxy group attached to a methyl-substituted benzene ring, which influences its chemical reactivity and potential biological applications.
Biological Activity Overview
Research on the biological activity of this compound is still emerging, but preliminary findings suggest potential applications in various biomedical fields. The presence of the methoxy group enhances its lipophilicity, which may improve bioavailability and efficacy in biological systems.
Potential Applications
- Pharmacology : Compounds similar to this compound have been evaluated for anti-inflammatory, antimicrobial, and anticancer properties. The methoxy group is known to enhance interaction with biological targets, potentially modulating metabolic pathways.
- Biomedical Engineering : The compound is being explored for use in drug delivery systems and tissue engineering due to its multifunctional properties. Chemical modifications can enhance its biocompatibility and functionality for these applications.
Interaction Studies
Interaction studies indicate that the methoxy group may influence the compound's reactivity with enzymes or receptors. This could lead to alterations in metabolic pathways, although specific interactions involving this compound have yet to be fully elucidated.
Comparative Analysis with Similar Compounds
The following table summarizes key characteristics of this compound compared to related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | CHO | Contains methoxymethoxy group |
1-Methoxy-2-methylbenzene (Anisole) | CHO | Simpler structure without additional group |
4-Methoxy-2-methylbenzene | CHO | Different substitution position |
1-(Methoxymethyl)-4-methylbenzene | CHO | Different position of methoxymethyl group |
Case Studies and Experimental Evidence
Although detailed case studies specifically targeting this compound are sparse, the compound's structural analogs have been investigated in various contexts:
- Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.
- Enzyme Inhibition : Some derivatives have been studied as potential enzyme inhibitors, indicating that further exploration of this compound could yield significant findings in enzyme-related pathways .
Properties
IUPAC Name |
1-(methoxymethoxy)-2-methylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-8-5-3-4-6-9(8)11-7-10-2/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIXDYXOUMABJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397147 | |
Record name | 1-(methoxymethoxy)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55359-65-4 | |
Record name | 1-(methoxymethoxy)-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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